molecular formula C19H21N3O5 B5250131 N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B5250131
M. Wt: 371.4 g/mol
InChI Key: ZNBBUONBXZKXJB-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a morpholinyl group, and a nitrobenzamide moiety

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-morpholin-4-yl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-2-27-18-6-4-3-5-16(18)20-19(23)15-13-14(22(24)25)7-8-17(15)21-9-11-26-12-10-21/h3-8,13H,2,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBUONBXZKXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

    Reduction: Formation of an amine group from the nitro group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the nitro group may participate in redox reactions, while the morpholinyl group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide can be compared with other similar compounds, such as:

    N-(2-methoxyphenyl)-2-(morpholin-4-yl)-5-nitrobenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-(piperidin-4-yl)-5-nitrobenzamide: Similar structure but with a piperidinyl group instead of a morpholinyl group.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding affinity, which can be attributed to the presence of the ethoxy and morpholinyl groups.

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